N-[(2S)-1-[[(2S)-4-hydroxy-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide
Overview
Description
PF-00835231 is a potent inhibitor of the main protease (Mpro) of coronaviruses, including SARS-CoV-2, the virus responsible for COVID-19 . This compound was initially discovered by Pfizer chemists during the 2002-2003 SARS epidemic to target the SARS-CoV Mpro . It has shown promising results in inhibiting the replication of various coronaviruses, making it a significant candidate for antiviral therapy .
Preparation Methods
PF-00835231 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the formation of key intermediates, followed by their conversion into the final compound . The industrial production of PF-00835231 involves optimizing these synthetic routes to ensure high yield and purity. One approach to increase its bioavailability is to convert PF-00835231 into its phosphate prodrug form, PF-07304814, which can be administered intravenously .
Chemical Reactions Analysis
PF-00835231 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cleavage of the phosphate group from its prodrug form, PF-07304814, results in the formation of PF-00835231 .
Scientific Research Applications
PF-00835231 has been extensively studied for its antiviral properties, particularly against coronaviruses . It has shown potent in vitro antiviral activity against SARS-CoV-2 and other coronaviruses, making it a valuable candidate for COVID-19 therapy . Additionally, PF-00835231 has been investigated for its potential use in combination with other antiviral drugs, such as remdesivir, to enhance therapeutic efficacy . Beyond its antiviral applications, PF-00835231 is also being explored for its potential use in other areas of medicine and biology .
Mechanism of Action
PF-00835231 exerts its effects by inhibiting the main protease (Mpro) of coronaviruses . The main protease is essential for the replication of the virus, as it cleaves the viral polyprotein into functional units required for viral replication . By binding to the active site of the main protease, PF-00835231 prevents the protease from performing its function, thereby inhibiting viral replication . This mechanism of action is highly specific to the viral protease, with minimal effects on human host proteases .
Comparison with Similar Compounds
PF-00835231 is compared with other similar compounds, such as GC-376 and remdesivir . GC-376 is another inhibitor of the main protease, while remdesivir targets the viral polymerase . PF-00835231 has shown similar or higher potency compared to these compounds in inhibiting SARS-CoV-2 . Additionally, PF-00835231 has been found to have broad-spectrum activity against various coronaviruses, making it a unique and valuable antiviral agent . Other similar compounds include bedaquiline, boceprevir, efonidipine, manidipine, and lercanidipine .
Properties
IUPAC Name |
N-[(2S)-1-[[(2S)-4-hydroxy-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O6/c1-13(2)9-18(23(32)27-17(20(30)12-29)10-14-7-8-25-22(14)31)28-24(33)19-11-15-16(26-19)5-4-6-21(15)34-3/h4-6,11,13-14,17-18,26,29H,7-10,12H2,1-3H3,(H,25,31)(H,27,32)(H,28,33)/t14-,17-,18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIMHKWNHMVDJB-WBAXXEDZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(=O)CO)NC(=O)C2=CC3=C(N2)C=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C(=O)CO)NC(=O)C2=CC3=C(N2)C=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870153-29-0 | |
Record name | PF-00835231 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870153290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-00835231 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5R5IQ1D64 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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